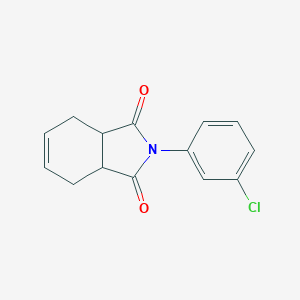
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SU5402 and is primarily used as a research tool in the field of cancer research and drug discovery.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the inhibition of FGFR activity. FGFRs are transmembrane receptors that bind to fibroblast growth factors (FGFs) and regulate various cellular processes, including cell growth, differentiation, and survival. SU5402 binds to the ATP-binding site of FGFRs, preventing the binding of FGFs and inhibiting receptor activation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that SU5402 has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. SU5402 has also been shown to have anti-angiogenic properties, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for FGFRs. This compound has been shown to selectively inhibit FGFR activity, making it a valuable tool for studying the role of FGFRs in various cellular processes. However, one limitation of using SU5402 is its potential off-target effects. This compound may also inhibit the activity of other kinases, leading to unintended effects.
Direcciones Futuras
The potential applications of 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in cancer research and drug discovery are vast. One future direction is the development of more potent and selective FGFR inhibitors based on the structure of SU5402. Another direction is the investigation of the role of FGFRs in other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, the use of SU5402 in combination with other cancer therapies may enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One of the most common methods is the reaction of 3-chloroaniline with dimethyl malonate, followed by cyclization and deprotection steps. Another method involves the reaction of 3-chlorobenzoic acid with N-phenylglycine methyl ester, followed by cyclization and deprotection steps.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which are known to play a crucial role in cancer cell growth and proliferation. SU5402 has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
19849-16-2 |
|---|---|
Nombre del producto |
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
Fórmula molecular |
C14H12ClNO2 |
Peso molecular |
261.7 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H12ClNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-5,8,11-12H,6-7H2 |
Clave InChI |
AKIWTYUFBKLZEM-UHFFFAOYSA-N |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
C1C=CCC2C1C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Otros números CAS |
19849-16-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



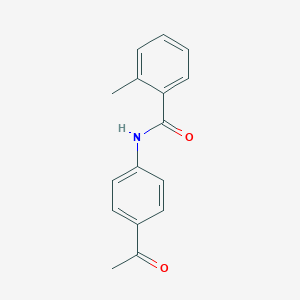
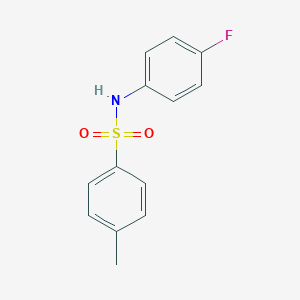
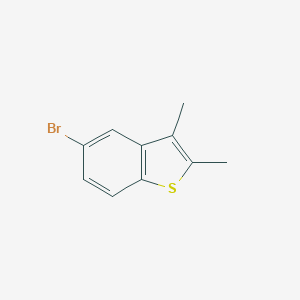
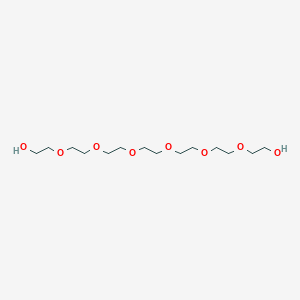


![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)



![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)


